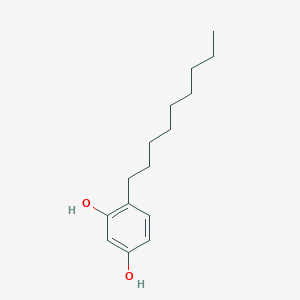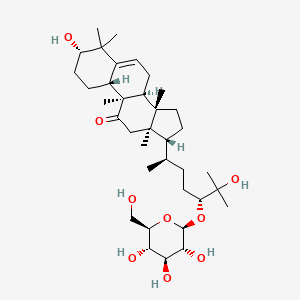![molecular formula C13H15NO4 B13843065 (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one, also known as Vilanterol impurity, is a chemical compound that is often encountered as an impurity in the synthesis of Vilanterol, a long-acting beta-agonist used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its structural properties and potential implications in pharmaceutical formulations.
Preparation Methods
The synthesis of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one involves several steps, typically starting with the formation of the benzo[d][1,3]dioxin ring system. This is followed by the introduction of the oxazolidin-2-one moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the oxazolidin-2-one ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Vilanterol impurities.
Biology: Studies may investigate its biological activity and potential effects on cellular processes.
Medicine: Research into its pharmacokinetics and potential side effects when present as an impurity in pharmaceutical formulations.
Industry: Quality control and assurance in the production of Vilanterol to ensure the purity and safety of the final product.
Mechanism of Action
The mechanism of action of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Vilanterol suggests that it may interact with similar molecular targets, such as beta-adrenergic receptors, though with potentially different efficacy and potency.
Comparison with Similar Compounds
Similar compounds to (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one include other oxazolidinone derivatives and benzo[d][1,3]dioxin compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of (S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one lies in its specific structure and its role as an impurity in Vilanterol synthesis.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(5S)-5-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-13(2)16-7-8-4-3-5-9(11(8)18-13)10-6-14-12(15)17-10/h3-5,10H,6-7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
FVIOCFPCBPARKM-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(OCC2=C(O1)C(=CC=C2)[C@H]3CNC(=O)O3)C |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC=C2)C3CNC(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



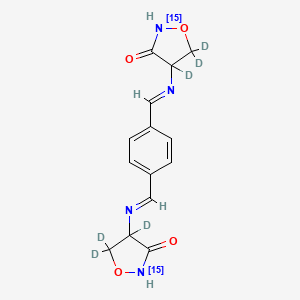
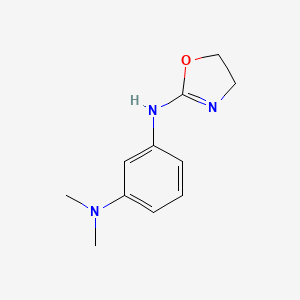
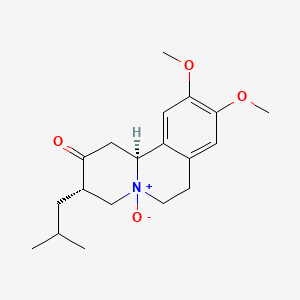

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
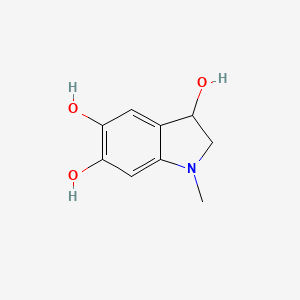
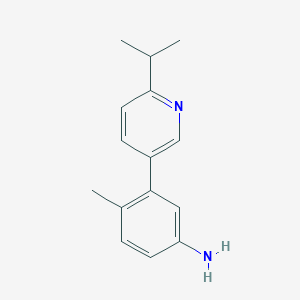
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)


